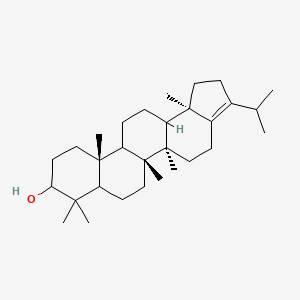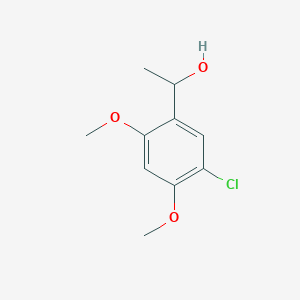
hDDAH-1-IN-1 TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of hDDAH-1-IN-1 TFA involves several steps, starting with the preparation of the core structure followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving appropriate starting materials.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its inhibitory activity and selectivity towards hDDAH-1.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product
Análisis De Reacciones Químicas
hDDAH-1-IN-1 TFA undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
hDDAH-1-IN-1 TFA has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of hDDAH-1 and its effects on nitric oxide production.
Biology: Helps in understanding the role of hDDAH-1 in various biological processes, including cardiovascular function and endothelial cell regulation.
Medicine: Investigated for its potential therapeutic applications in conditions related to nitric oxide dysregulation, such as hypertension and cardiovascular diseases.
Mecanismo De Acción
hDDAH-1-IN-1 TFA exerts its effects by selectively inhibiting the catalytic site of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This inhibition prevents the metabolism of asymmetric dimethylarginine (ADMA), leading to increased levels of ADMA and reduced production of nitric oxide. The molecular targets involved include the active site of hDDAH-1, where the compound binds and inhibits its enzymatic activity .
Comparación Con Compuestos Similares
hDDAH-1-IN-1 TFA is unique due to its high selectivity and potency as a non-amino acid inhibitor of hDDAH-1. Similar compounds include:
N-(4-Aminobutyl)-N’-(2-methoxyethyl)guanidine: Another selective inhibitor of hDDAH-1 with similar properties.
Dimethylarginine Dimethylaminohydrolase-1 Inhibitors: A class of compounds that inhibit hDDAH-1 but may vary in their selectivity and potency
In comparison, this compound stands out due to its non-amino acid structure and high selectivity for the catalytic site of hDDAH-1, making it a valuable tool for research .
Propiedades
Fórmula molecular |
C12H22F6N4O5 |
|---|---|
Peso molecular |
416.32 g/mol |
Nombre IUPAC |
2-(4-aminobutyl)-1-(2-methoxyethyl)guanidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H20N4O.2C2HF3O2/c1-13-7-6-12-8(10)11-5-3-2-4-9;2*3-2(4,5)1(6)7/h2-7,9H2,1H3,(H3,10,11,12);2*(H,6,7) |
Clave InChI |
XIZCXZOQUJTQLD-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=NCCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


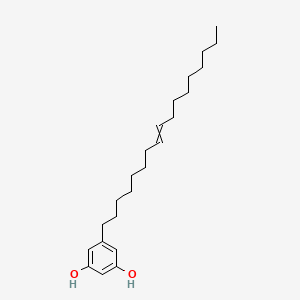
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
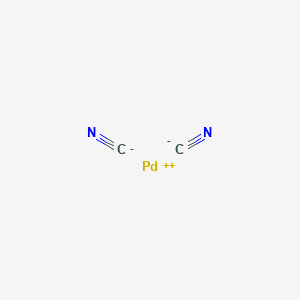
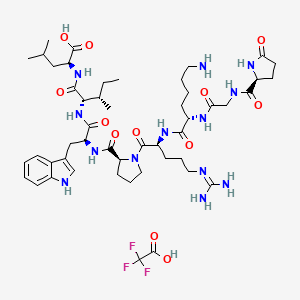

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)

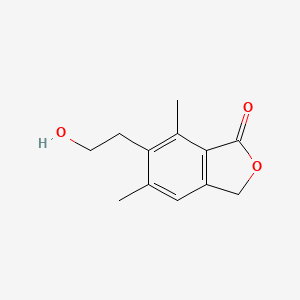
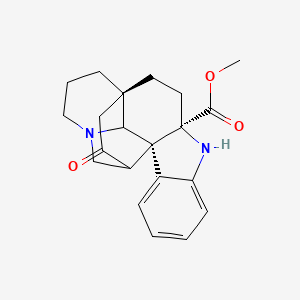

![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
